5,5-diphenylpentanoic acid chemical structure and properties
5,5-diphenylpentanoic acid chemical structure and properties
The following technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 5,5-Diphenylpentanoic Acid . This document is structured for researchers in medicinal chemistry and drug development.
Chemical Identity, Synthesis, and Pharmacological Applications
Executive Summary
5,5-Diphenylpentanoic acid (also known as 5,5-diphenylvaleric acid) is a lipophilic carboxylic acid characterized by a terminal gem-diphenyl moiety attached to a five-carbon aliphatic chain.[1] It serves as a critical scaffold in medicinal chemistry , particularly in the development of Kinesin Spindle Protein (Eg5) inhibitors for cancer therapy and as a functionalizing agent for carbon nanotubes (SWNTs) to enhance biocompatibility.[1] Its structural versatility allows it to act as a hydrophobic anchor in drug design, facilitating interaction with allosteric hydrophobic pockets in enzymes and receptors.[1]
Chemical Identity & Structural Analysis[2]
The molecule consists of a pentanoic acid backbone where the terminal carbon (C5) is substituted with two phenyl rings.[1] This "gem-diphenyl" group creates a bulky, hydrophobic terminus that contrasts with the polar carboxylic acid head, giving the molecule amphiphilic character useful in membrane permeation and protein binding.[1]
Physicochemical Profile[1]
| Property | Value | Note |
| IUPAC Name | 5,5-diphenylpentanoic acid | |
| Synonyms | 5,5-diphenylvaleric acid; | |
| Molecular Formula | C | |
| Molecular Weight | 254.33 g/mol | |
| CAS Number | Variable | Often cited as derivative precursors (e.g., ethyl ester CAS 35468-81-6).[1] Pure acid often custom synthesized.[1] |
| Melting Point | 58–60 °C | Crystalline solid [1].[1] |
| Boiling Point | 177–178 °C | @ 13 mmHg [1].[1] |
| Solubility | Low in water; High in DCM, DMSO, Ethanol | Highly lipophilic tail. |
| pKa | ~4.8 | Typical for aliphatic carboxylic acids.[1] |
| LogP | ~4.2 (Predicted) | High lipophilicity due to diphenyl group.[1] |
Structural Visualization
The following diagram illustrates the connectivity of the molecule.
[1]
Synthesis & Manufacturing Protocols
Synthesis of 5,5-diphenylpentanoic acid is typically achieved through two primary routes: the Friedel-Crafts/Grignard pathway (Stepwise) or the Catalytic Reduction of dienoic precursors.[1]
Method A: The Friedel-Crafts & Grignard Route (Standard Lab Scale)
This method builds the carbon chain first and then installs the second phenyl group.[1]
Protocol:
-
Acylation: React Benzene with Glutaric Anhydride in the presence of AlCl
(Friedel-Crafts Acylation) to yield 4-benzoylbutyric acid (5-oxo-5-phenylpentanoic acid).[1] -
Grignard Addition: React 4-benzoylbutyric acid with Phenylmagnesium Bromide (PhMgBr) (2 equivalents) to form the intermediate 5,5-diphenyl-5-hydroxypentanoic acid (or its lactone form).[1]
-
Reduction: Reduce the tertiary alcohol using Hydriodic acid (HI) and Red Phosphorus, or via catalytic hydrogenolysis (Pd/C, H
) in acetic acid to yield 5,5-diphenylpentanoic acid .[1]
Method B: Catalytic Reduction of Dienoic Precursors
This method is preferred for cleaner isolation if the unsaturated precursor is available.[1]
Protocol:
-
Precursor: Start with 5,5-diphenylpenta-2,4-dienoic acid (synthesized via Wittig or condensation reactions).[1]
-
Hydrogenation: Dissolve 0.90 g of precursor in methanol (15 mL).
-
Catalyst: Add 5% Palladium on Carbon (Pd/C) (90 mg).[1]
-
Reaction: Stir under Hydrogen atmosphere (1 atm) for 2 hours.
-
Workup: Filter catalyst, concentrate filtrate under reduced pressure.
-
Yield: ~98% conversion to 5,5-diphenylpentanoic acid [2].
[1]
Applications in Drug Development & Research[1][4][5]
Kinesin Spindle Protein (Eg5) Inhibition
The 5,5-diphenylpentanoic acid moiety acts as a hydrophobic anchor in the design of Eg5 inhibitors (e.g., Ispinesib analogs). Eg5 is a motor protein essential for bipolar spindle formation during mitosis.[1]
-
Mechanism: Derivatives of this acid (often converted to amines or amides) bind to the allosteric L5 loop of Eg5.[1]
-
Role of Diphenyl Group: The gem-diphenyl group occupies a deep hydrophobic pocket (P2/P3), locking the motor domain in an ADP-bound state and preventing ATP turnover.[1] This leads to mitotic arrest and subsequent apoptosis in tumor cells [3, 4].[1]
Carbon Nanotube (SWNT) Functionalization
The acid is used to functionalize Single-Walled Carbon Nanotubes (SWNTs).[1]
-
Protocol: Glutaric acid acyl peroxides react with SWNTs to attach the alkyl chain.[1]
-
Benefit: The diphenyl group provides
- stacking interactions or solubility modulation, while the acid group allows for further conjugation of peptides or drugs.[1] This improves the dispersibility and biocompatibility of SWNTs for drug delivery systems [5].[1]
Anticonvulsant Research
Structurally related to Phenytoin (5,5-diphenylhydantoin), 5,5-diphenylpentanoic acid derivatives have been screened for anticonvulsant activity.[1] While the hydantoin ring is crucial for Phenytoin's activity, the 5,5-diphenyl alkyl chain preserves the lipophilic spatial arrangement required for blocking voltage-gated sodium channels [6].[1]
Handling & Safety Data
While specific SDS data for the pure acid is limited, standard protocols for lipophilic organic acids apply.[1]
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Signal Word: Warning.
-
Storage: Store at room temperature (15-25°C) in a dry, well-ventilated area.
-
Solubility Handling: Dissolve in DMSO or Ethanol for biological assays; precipitation may occur in aqueous buffers without carriers (e.g., BSA or Cyclodextrin).[1]
References
-
VulcanChem. (2024).[1] 5,5-diphenylpentanoic Acid Product Data. Link
-
European Patent Office. (2003).[1] Benzofuran derivatives and pharmaceutical compositions containing the same. EP1346987A1.[1] Link
-
Wang, F., et al. (2012).[1] Triphenylbutanamines: Kinesin Spindle Protein Inhibitors with in Vivo Antitumor Activity.[1] Journal of Medicinal Chemistry, 55(3), 1311–1323.[1] Link[1]
-
RCSB PDB. (2012).[1] Crystal structure of human kinesin Eg5 in complex with 2-Amino-5-(3-methylphenyl)-5,5-diphenylpentanoic acid.[1] Protein Data Bank, Entry 4A50.[1] Link[1]
-
Peng, H., et al. (2003).[1] Sidewall Carboxylic Acid Functionalization of Single-Walled Carbon Nanotubes. Journal of the American Chemical Society, 125(49), 15174–15182. Link[1]
-
Kamiński, K., et al. (2017).[1] Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-propionamides. ChemMedChem, 12(19), 1590–1602.[1] Link
